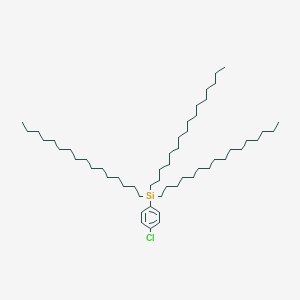
(4-Chlorophenyl)trihexadecylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)trihexadecylsilane is an organosilicon compound with the molecular formula C54H103ClSi and a molecular weight of 815.962 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a trihexadecylsilane moiety, making it a unique and valuable chemical in various research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)trihexadecylsilane typically involves the reaction of 4-chlorophenylsilane with hexadecyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . Specific details on the reaction conditions, such as temperature, pressure, and solvents used, are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
(4-Chlorophenyl)trihexadecylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the chlorophenyl group with another aryl group .
科学的研究の応用
(4-Chlorophenyl)trihexadecylsilane has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (4-Chlorophenyl)trihexadecylsilane involves its interaction with specific molecular targets and pathways. In coupling reactions, for example, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds . The exact molecular targets and pathways may vary depending on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
(4-Chlorophenyl)trimethylsilane: A smaller analog with similar reactivity but different physical properties.
(4-Chlorophenyl)triethylsilane: Another analog with different alkyl groups attached to the silicon atom.
(4-Chlorophenyl)triphenylsilane: A compound with phenyl groups instead of alkyl groups, leading to different reactivity and applications.
Uniqueness
(4-Chlorophenyl)trihexadecylsilane is unique due to its long alkyl chains, which impart distinct lipophilic properties and make it suitable for specific applications in lipid analysis and organic synthesis .
特性
CAS番号 |
18822-35-0 |
|---|---|
分子式 |
C54H103ClSi |
分子量 |
815.9 g/mol |
IUPAC名 |
(4-chlorophenyl)-trihexadecylsilane |
InChI |
InChI=1S/C54H103ClSi/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-50-56(54-48-46-53(55)47-49-54,51-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)52-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-49H,4-45,50-52H2,1-3H3 |
InChIキー |
NNHXUZSYPNFRLY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


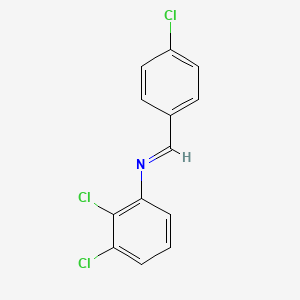



![N-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11959204.png)
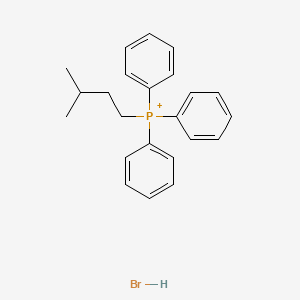
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B11959210.png)
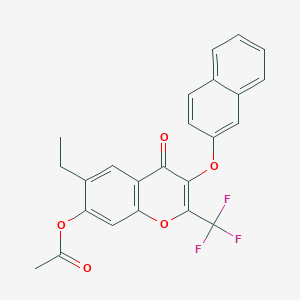



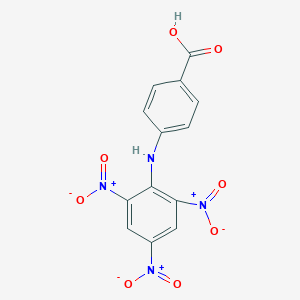
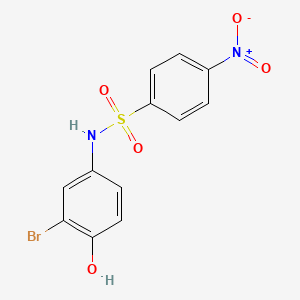
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11959250.png)
